Chlordimeform hydrochloride

Overview

Description

Chlordimeform hydrochloride (CDM-HCl) is an organochlorine pesticide that has been used in agriculture and other industries since the 1950s. It is a broad-spectrum pesticide, meaning it can be used to kill a wide range of pests, including insects, mites, and nematodes. CDM-HCl is also used in laboratory experiments, as it has a number of advantages over other insecticides and pesticides.

Scientific Research Applications

Inhibition of Rat Platelet 5-Hydroxytryptamine Uptake : Chlordimeform and its N-demethyl metabolites inhibit rat platelet 5-hydroxytryptamine uptake, indicating a direct relationship between uptake inhibitory potency and N-demethylation (Johnson & Knowles, 1981).

Monoamine Oxidase Inhibition : This compound and related ones show potential as inhibitors of rat liver monoamine oxidase, contributing to their biological activity against various pests (Aziz & Knowles, 1973).

Effects on Cockroaches : In cockroaches, chlordimeform inhibits monoamine oxidase, causing serotonin and norepinephrine accumulation and increasing the toxicity of tryptamine (Beeman & Matsumura, 1974).

Influence on Frog Muscle : It inhibits acetylcholine- and K+-induced contractions in frog rectus abdominis muscle, likely due to depression of endplate sensitivity and cell membrane excitability (Watanabe, Tsuda, & Fukami, 1975).

Rat Brain Monoamine Oxidase Inhibition : Chlordimeform and its metabolites effectively inhibit rat brain monoamine oxidase, with certain metabolites being particularly potent inhibitors (Benezet & Knowles, 1976).

Disruption of Amine-Mediated Control : It disrupts amine-mediated control in various animals' nervous and endocrine systems, causing a build-up of amines and disrupting specific drug actions (Matsumura & Beeman, 1976).

Effects on Moth Larvae : Chlordimeform reduces feeding and egg laying in moth larvae, potentially aiding in plant protection (Davenport & Wright, 1987).

Synergistic Effect with Insecticides : It enhances the effectiveness of various insecticides against tobacco budworm larvae (Plapp, 1976).

Induction of Drug-Metabolizing Enzymes : Treatment with chlordimeform induces various hepatic drug-metabolizing enzymes in rats and mice (Bentley et al., 1985).

Protection Against Cabbage Pests : In spray mixtures, chlordimeform hydrochloride effectively protects cabbage against various pests (Creighton & Mcfadden, 1975).

Potential Against Resistant Pests : It is considered a novel insecticide with potential use against organophosphate and carbamate-resistant pests (Beeman & Matsumura, 1973).

Interaction with Adrenergic Receptors : Chlordimeform and its metabolite can interact with alpha2- and alpha1-adrenoceptors in the mouse brain (Costa & Murphy, 1987).

Neuromuscular Transmission Blockage : It blocks neuromuscular transmission primarily by decreasing end-plate sensitivity (Wang, Narahashi, & Fukami, 1975).

Uncoupling Activity in Mitochondria : Chlordimeform shows uncoupling activity against rat liver mitochondria, similar to certain known agents (Abo-Khatwa & Hollingworth, 1973).

Non-Mutagenic in Mice : Studies show that chlordimeform and its principal metabolites do not induce heritable translocations in mice (Lang & Adler, 1982).

Ultraviolet Determination in Cattle Dips : Its concentration in cattle dipping baths and sprays can be determined using ultraviolet methods (Machin & Dingle, 1977).

Effects on Visual Evoked Potentials : Changes in visual evoked potentials caused by chlordimeform are not directly related to its MAO inhibitory effects (Boyes et al., 1985).

Residue Recovery from Cotton Leaves : After 24 hours, chlordimeform residues can be recovered from cotton leaves, though the recovery rate is low (Wolfenbarger et al., 1979).

Mechanism of Action

Target of Action

Chlordimeform hydrochloride is a broad-spectrum acaricide that primarily targets mites and ticks . It also has activity against eggs and early instars of some Lepidoptera insects . The compound appears to interfere with the amine-mediated control of nervous and endocrine systems .

Mode of Action

This compound exhibits a complex mechanism of action, eliciting a variety of unusual biochemical and pharmacological responses . It has shown little activity on cholinergic transmission, although a decrease in acetylcholine reception sensitivity has been observed in frog muscle preparations . Chlordimeform has been shown to be an effective uncoupler of oxidative phosphorylation and inhibitor of electron transport . It acts as a direct depressant on cardiac and vascular muscle, inducing a hypotensive state in dogs .

Biochemical Pathways

This compound and its major metabolites have been shown to affect DNA, RNA, and protein synthesis . It has been suggested that the increase in biogenetic amines resulting from inhibition of monoamine oxidase (MAO) activity by chlordimeform and its metabolites may be a factor in expressing the complex mode of action . Rats treated with chlordimeform accumulated serotonin and norepinephrine in the brain .

Pharmacokinetics

This compound is moderately soluble in water and highly soluble in many organic solvents .

Result of Action

The substance may cause effects on the nervous system, resulting in impaired functions . It is moderately toxic to mammals and is a neurotoxin . It has a high potential for bio-concentration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It was once used on a wide variety of crops to control mites and other insects . Its use has ceased, and its registration has been withdrawn in most countries due to its potential carcinogenic effects .

Safety and Hazards

Chlordimeform hydrochloride may be harmful if swallowed and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

Chlordimeform hydrochloride is known to interact with various enzymes and proteins. It is an acaricide (pesticide) active mainly against motile forms of mites and ticks and against eggs and early instars of some Lepidoptera insects

Cellular Effects

This compound can be absorbed into the body by inhalation and ingestion . It may cause effects on the nervous system, resulting in impaired functions

Molecular Mechanism

A theoretical investigation on the multiple-channel degradation mechanism of chlordimeform with OH radicals in the atmosphere has been completed using a dual-level direct dynamics method

Temporal Effects in Laboratory Settings

This compound has a moderate vapour pressure but its evaporation from plant surfaces is less than would be expected . Its hydrolytic stability is strongly pH-dependent; it is stable in acid conditions but rapidly hydrolysed in alkaline conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that this compound can undergo degradation in the presence of OH radicals

Transport and Distribution

This compound is moderately soluble in water and highly soluble in many organic solvents . It is volatile and under normal conditions, it would not be expected to leach to groundwater

Properties

IUPAC Name |

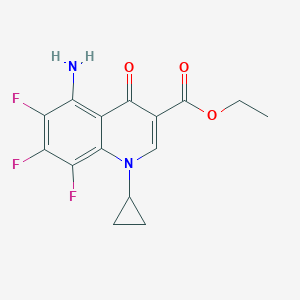

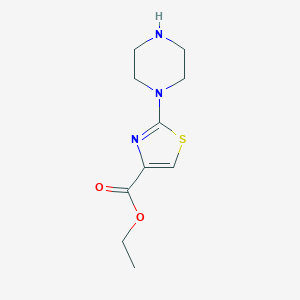

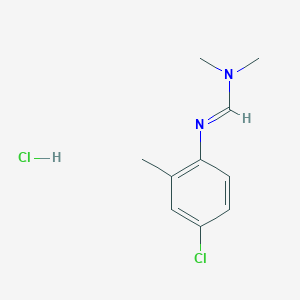

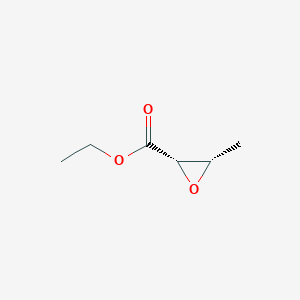

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNZVJGDCKNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044811 | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.03 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00003 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19750-95-9 | |

| Record name | Chlordimeform hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What pests are effectively controlled by Chlordimeform hydrochloride, and what alternative insecticides are mentioned in the research?

A1: Research indicates that this compound effectively controls pests such as the cabbage looper (Trichoplusia ni), imported cabbageworm (Pieris rapae) [], and the diamondback moth (Plutella xylostella) []. The papers also investigate its efficacy against tomato fruitworm (Heliothis zea) [] and Phyllonorycter crataegella []. Alternative insecticides studied for comparison include Bacillus thuringiensis (various formulations), acephate, methomyl, carbaryl, leptophos, endosulfan, and oxamyl [, , , ].

Q2: What is the mechanism of action of this compound against insects?

A2: While the provided research focuses on application and efficacy, it does not delve into the specific biochemical mechanism of action of this compound. Further research beyond these papers is needed to answer this question.

Q3: Did combining this compound with other insecticides improve pest control?

A3: Yes, studies showed that combining this compound with Bacillus thuringiensis at lower concentrations provided effective protection against cabbage loopers and imported cabbageworms, surpassing the efficacy of either ingredient alone at those concentrations []. This suggests a synergistic effect between the two compounds.

Q4: Were there any negative effects observed when using this compound?

A4: One study found that adding foam to a Bacillus thuringiensis spray containing this compound, while not improving plant protection, caused foliage damage []. This suggests potential phytotoxicity under certain application methods.

Q5: Are there any specific formulation challenges related to this compound?

A5: While not extensively discussed, one study compared different formulations of this compound. It found that emulsifiable concentrate formulations provided better plant protection and tended to reduce cabbage looper populations more effectively than soluble powder formulations []. This highlights the influence of formulation on the insecticide's efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)